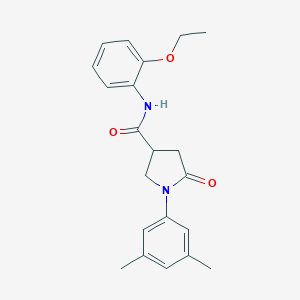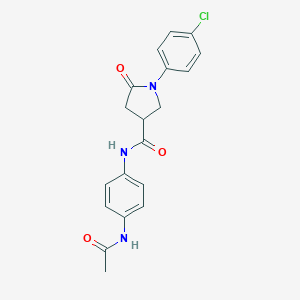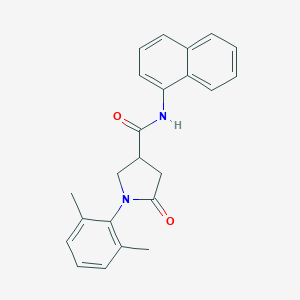
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-phenyl-6-methylquinoline-4-carbaldehyde with piperidine and ammonium acetate in acetic acid. This method has been shown to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C22H22N2O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(6-methyl-2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-10-11-20-18(14-16)19(22(25)24-12-6-3-7-13-24)15-21(23-20)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
Clave InChI |
GDIUAECSYBESFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)




